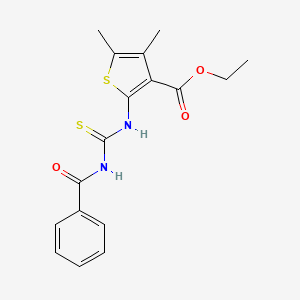![molecular formula C22H22O4 B11997015 propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is an organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a benzofuran core substituted with a methyl group, a phenylallyloxy group, and an isopropyl ester of carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Phenylallyloxy Group: This step involves the reaction of the benzofuran derivative with a phenylallyl halide under basic conditions to form the ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced esters.
Substitution: Halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylallyloxy group can enhance its binding affinity to certain molecular targets, while the benzofuran core can contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID: Lacks the isopropyl ester group.
5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the methyl group.
2-METHYL-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the phenylallyloxy group.
Uniqueness
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the phenylallyloxy group, in particular, differentiates it from other benzofuran derivatives, potentially enhancing its reactivity and binding affinity in various applications.
Propriétés
Formule moléculaire |
C22H22O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22O4/c1-15(2)25-22(23)21-16(3)26-20-12-11-18(14-19(20)21)24-13-7-10-17-8-5-4-6-9-17/h4-12,14-15H,13H2,1-3H3/b10-7+ |
Clé InChI |
WRFJEWONFUGUOY-JXMROGBWSA-N |
SMILES isomérique |
CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)


![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)





![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)

